5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid, also known as (RS)-2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid or ACPA, is a synthetic compound studied for its activity at glutamate receptors in the central nervous system. [ [] ] Specifically, it acts as a potent agonist at AMPA receptors, a subtype of ionotropic glutamate receptors, mimicking the effects of the neurotransmitter (S)-glutamic acid. [ [] ] This compound is a valuable tool for investigating the structure and function of AMPA receptors and their role in various neurological processes.
The synthesis of 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid can be achieved by a multi-step procedure starting from readily available precursors. One documented approach involves the use of (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) as the starting material. [ [] ] The synthesis involves the protection of the amino group of AMPA, followed by oxidation of the 3-hydroxy group to a carboxylic acid. Subsequent deprotection then yields the target compound, 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid.
The molecular structure of 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid has been determined using techniques like X-ray crystallography, confirming its absolute configuration. [ [] ] This information is crucial for understanding its interactions with glutamate receptors and designing analogs with improved pharmacological properties.
Several analogs and derivatives of 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid have been synthesized to explore the structure-activity relationships of AMPA receptor agonists. [ [] ] These modifications often involve substitutions on the isoxazole ring or variations in the amino acid moiety. For instance, replacing the 5-methyl group with a methoxy group resulted in a compound with comparable potency to ACPA, while larger alkyl groups or acidic substituents at the 3-position abolished the interaction with AMPA receptors. [ [] ] These findings highlight the importance of specific structural features for optimal binding and activity at the AMPA receptor.
5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid acts as an agonist at AMPA receptors, specifically targeting a binding site/conformation that differs from that recognized by the endogenous agonist, AMPA. [ [] ] Binding of ACPA to this site induces a conformational change in the receptor, leading to the opening of its associated ion channel. This allows the influx of cations like sodium and calcium into the neuron, resulting in depolarization and the generation of an excitatory postsynaptic potential. This mechanism is crucial for mediating fast synaptic transmission in the central nervous system.
(S)-ACPA displays high affinity for AMPA receptors (IC50 = 0.025 μM), low affinity for kainate receptors (IC50 = 3.6 μM), and potent agonist activity at AMPA receptors on cortical neurons (EC50 = 0.25 μM). [ [] ] In contrast, (R)-ACPA exhibits minimal activity at these receptors, highlighting the stereoselectivity of its interaction with glutamate receptors. Importantly, ACPA has a distinct pharmacological profile compared to its parent compound, AMPA, as it also interacts with kainate receptors. [ [] ]
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: